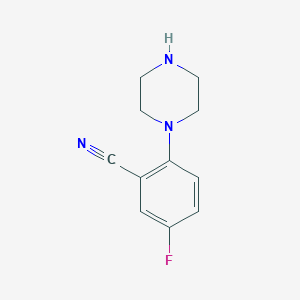

5-Fluoro-2-(piperazin-1-yl)benzonitrile

Description

Contextualizing Benzonitrile (B105546) and Piperazine (B1678402) Scaffolds in Modern Medicinal Chemistry

The molecular architecture of 5-Fluoro-2-(piperazin-1-yl)benzonitrile is built upon two highly valued scaffolds in drug discovery: benzonitrile and piperazine. Each contributes distinct physicochemical properties that are frequently exploited to optimize the biological activity and pharmacokinetic profiles of drug candidates.

The benzonitrile moiety, an aromatic ring bearing a cyano (-C≡N) group, is a versatile precursor and a key structural component in numerous pharmaceuticals. atamankimya.comrsc.orgwikipedia.org The nitrile group is metabolically stable and can significantly influence a molecule's electronic properties due to its strong electron-withdrawing nature. nih.gov This feature can enhance interactions with biological targets, such as forming π–π stacking interactions with aromatic amino acid residues in proteins. nih.gov Furthermore, the incorporation of a nitrile group can improve a compound's pharmacokinetic parameters, including systemic exposure and bioavailability. nih.gov Its utility is demonstrated by the number of nitrile-containing drugs approved by the U.S. Food and Drug Administration (FDA) for a wide range of diseases, including cancer and heart failure. nih.govgoogle.com

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. It is widely regarded as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in successful drug molecules across various therapeutic areas. tandfonline.comnih.gov The unique characteristics of piperazine, such as its basicity, conformational flexibility, and high water solubility, make it an invaluable tool for modulating the properties of a lead compound. tandfonline.comnih.gov Medicinal chemists often incorporate the piperazine moiety to improve a drug's solubility and oral bioavailability, fine-tune its acid-base properties (pKa), and provide a versatile linker to connect different pharmacophoric elements within a single molecule. tandfonline.comnih.gov The adaptability of this scaffold is highlighted by its presence in a multitude of FDA-approved drugs for indications ranging from cancer to central nervous system disorders. nih.govresearchgate.netmdpi.com

| Scaffold | Prominent Examples in Approved Drugs | Therapeutic Area |

|---|---|---|

| Benzonitrile | Letrozole | Oncology (Breast Cancer) |

| Benzonitrile | Vildagliptin | Diabetes |

| Piperazine | Imatinib | Oncology (Leukemia) |

| Piperazine | Ciprofloxacin | Infectious Diseases |

| Piperazine | Aripiprazole (B633) | Psychiatry |

The Strategic Role of Fluorine in Pharmaceutical Design and Bioactivity Enhancement

The substitution of hydrogen with fluorine is a well-established and powerful strategy in modern drug design, employed to enhance a molecule's therapeutic profile. tandfonline.comresearchgate.net The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a drug's metabolic stability, binding affinity, and physicochemical characteristics. tandfonline.comacs.orgresearchgate.net

One of the primary reasons for introducing fluorine is to block metabolic oxidation. tandfonline.com The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to cleavage by metabolic enzymes like the Cytochrome P450 family. tandfonline.comacs.org Placing fluorine at a metabolically vulnerable site can slow down drug metabolism, thereby prolonging its duration of action and improving its bioavailability. tandfonline.comnumberanalytics.com

Furthermore, fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, which can in turn enhance the binding affinity of a drug to its target protein through modified electrostatic interactions. researchgate.netacs.org Despite its electronegativity, a fluorine substituent can increase the lipophilicity of a molecule, which may improve its ability to permeate biological membranes. tandfonline.comresearchgate.net This strategic placement of fluorine has been so successful that approximately one-third of the top-performing pharmaceuticals on the market contain at least one fluorine atom. acs.org

| Property Influenced by Fluorination | Underlying Mechanism | Therapeutic Consequence |

|---|---|---|

| Metabolic Stability | High strength of the C-F bond resists enzymatic cleavage. tandfonline.comacs.org | Increased drug half-life and bioavailability. researchgate.netnumberanalytics.com |

| Binding Affinity | Alters electronic properties, creating favorable interactions (e.g., dipole-dipole, hydrogen bonds). tandfonline.comacs.org | Enhanced potency and selectivity. researchgate.net |

| Lipophilicity & Permeability | Fluorine can increase lipophilicity, aiding passage through cell membranes. tandfonline.comresearchgate.net | Improved absorption and distribution. |

| pKa Modification | Strong electron-withdrawing effect can alter the acidity/basicity of adjacent functional groups. researchgate.net | Optimized ionization at physiological pH for better target engagement or solubility. |

Overview of Related Chemical Entities and Structural Analogs in Drug Discovery

The chemical structure of this compound serves as a template that belongs to a broader class of compounds investigated for various therapeutic applications, particularly in oncology. By examining its structural analogs, it is possible to understand the research context from which it emerged. These related molecules often share the core benzonitrile, piperazine, or fluorine motifs and have been explored as inhibitors of specific biological pathways.

A notable analog is Olaparib , a PARP (poly (ADP-ribose) polymerase) inhibitor used in the treatment of certain cancers, including ovarian and breast cancer. chemicalbook.com The synthesis of Olaparib involves intermediates that are structurally related to this compound, such as 2-Fluoro-5-formylbenzonitrile (B141211) and 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile . chemicalbook.compharmaffiliates.comchemicalbook.com This connection highlights the utility of the fluorobenzonitrile scaffold in the development of targeted cancer therapies.

Other research has focused on combining the piperazine and fluorine moieties onto different heterocyclic systems to explore their potential as anticancer agents. For instance, a series of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl)benzoxazoles was synthesized and evaluated for cytotoxic activity against human lung carcinoma cells. nih.govresearchgate.netnih.gov These studies underscore the perceived synergy between the fluorine atom and the piperazine ring in enhancing biological activity. nih.gov

| Compound Name | Key Structural Features | Area of Research/Application |

|---|---|---|

| 2-Fluoro-5-formylbenzonitrile | Fluorobenzonitrile with a formyl group | Intermediate in the synthesis of Olaparib (PARP inhibitor). chemicalbook.comgoogle.com |

| 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl)benzoxazoles | Fluorine, piperazine, and a benzoxazole (B165842) core | Anticancer drug development. nih.govnih.gov |

| 3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile | Fluorinated pyridine, pyrimidine, and a chlorobenzonitrile core | mGlu5 negative allosteric modulator for neurological disorders. nih.gov |

| 3-Fluoro-5-(piperazin-1-yl)benzonitrile | Isomer of the title compound | Investigated for potential applications in neurology and oncology. evitachem.com |

| 2-Fluoro-5-nitrobenzonitrile | Fluorobenzonitrile with a nitro group | Building block for anti-tumor compounds. ossila.com |

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-piperazin-1-ylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3/c12-10-1-2-11(9(7-10)8-13)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDIKSCSQBLQQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Fluoro 2 Piperazin 1 Yl Benzonitrile and Derivative Synthesis

General Synthetic Strategies for Benzonitrile (B105546) Core Functionalization

The benzonitrile group is a versatile functional group in organic synthesis, serving as a precursor to various other functionalities and as a key component in many biologically active compounds. researchgate.netgoogle.com Its synthesis and functionalization can be achieved through several classical and modern catalytic methods.

Classical approaches to benzonitrile synthesis often begin with readily available starting materials. These methods include:

Cyanation of Aryl Halides: The reaction of benzene (B151609) halides with cyanide sources, such as copper(I) cyanide (CuCN) in a Rosenmund-von Braun reaction, is a well-established method. For example, 3-bromo-4-fluorobenzaldehyde (B1265969) can be converted to 2-fluoro-5-formylbenzonitrile (B141211) using CuCN in N-methyl-2-pyrrolidone (NMP) at elevated temperatures. google.com

Dehydration of Aldoximes: Benzaldehydes can be converted to their corresponding oximes by reacting with hydroxylamine. Subsequent dehydration of the aldoxime, often using reagents like acetic anhydride (B1165640) or diphosphorus (B173284) pentoxide, yields the benzonitrile. google.com

Ammoxidation of Toluene (B28343): In industrial settings, the ammoxidation of toluene and its derivatives, reacting the hydrocarbon with ammonia (B1221849) and oxygen over a catalyst, provides a direct and cost-effective route to benzonitriles. rsc.org

More recent advancements have introduced catalytic systems that offer milder reaction conditions and improved functional group tolerance. researchgate.net Visible-light photoredox catalysis, for instance, has been employed for the synthesis of aryl nitriles from easily accessible alcohols or methyl arenes in the presence of an azide (B81097) radical source. researchgate.net These methods represent a move towards more sustainable and efficient chemical manufacturing. rsc.org

| Method | Starting Material | Key Reagents | General Conditions | Reference |

|---|---|---|---|---|

| Rosenmund-von Braun | Aryl Halide | CuCN | High Temperature (e.g., 170°C), Polar Solvent (e.g., NMP) | google.com |

| From Aldehyde | Benzaldehyde | 1. NH₂OH·HCl 2. Dehydrating Agent (e.g., Ac₂O) | Stepwise; mild to reflux temperatures | google.comrsc.org |

| Ammoxidation | Toluene Derivative | NH₃, O₂ (Air), Catalyst | Industrial Scale, High Temperature | rsc.org |

| Photoredox Catalysis | Benzyl Alcohol/Methyl Arene | Photocatalyst (e.g., 4CzIPN), N₃⁻ Source | Visible Light, O₂ Atmosphere | researchgate.net |

Introduction of the Piperazine (B1678402) Moiety via Amination and Coupling Reactions

The piperazine ring is a prevalent scaffold in medicinal chemistry, valued for its ability to improve the physicochemical properties of drug candidates. nih.govmdpi.com Its installation onto an aromatic core, such as a benzonitrile, is a crucial synthetic step. The primary methods for this transformation are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): This is the most direct and common method for synthesizing 5-fluoro-2-(piperazin-1-yl)benzonitrile. The reaction typically starts with a benzonitrile ring that is activated towards nucleophilic attack by the presence of electron-withdrawing groups (like the nitrile itself) and a good leaving group (such as a fluorine or chlorine atom). For the target molecule, the likely starting material is 2,5-difluorobenzonitrile. The fluorine atom at the 2-position is highly activated by the ortho-cyano group, making it susceptible to displacement by a nucleophile like piperazine. The reaction is typically carried out in a polar aprotic solvent such as Dimethylformamide (DMF) and may require a base like potassium carbonate (K₂CO₃) to scavenge the HF produced. evitachem.comnih.gov

Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction allows for the formation of C-N bonds between aryl halides (or triflates) and amines. nih.gov It is particularly useful when the aromatic ring is not sufficiently electron-deficient for SNAr to occur readily. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand (e.g., BINAP), and a base. This method offers broad substrate scope and functional group tolerance, making it a cornerstone of modern synthetic chemistry for creating N-arylpiperazine structures. nih.govnih.gov

Reductive Amination: While less direct for the final product, reductive amination is a key strategy for linking piperazine to an aromatic core via an aldehyde or ketone functional group. nih.govresearchgate.net For instance, a formylbenzonitrile intermediate could be reacted with piperazine to form an iminium ion, which is then reduced in situ with a reducing agent like sodium triacetoxyborohydride (B8407120) to yield the piperazinyl-benzonitrile product. researchgate.net

To achieve mono-substitution and avoid the formation of undesired 1,4-diarylpiperazine byproducts, one of the nitrogen atoms on the piperazine ring is often protected with a group like tert-butyloxycarbonyl (Boc). nih.gov This protecting group can be removed in a subsequent step, typically under acidic conditions. nih.gov

| Reaction Type | Substrate | Key Reagents | Typical Conditions | Reference |

|---|---|---|---|---|

| SNAr | Electron-Deficient Aryl Fluoride (e.g., 2,5-difluorobenzonitrile) | Piperazine, Base (K₂CO₃) | Polar Aprotic Solvent (DMF), Heat | evitachem.comnih.gov |

| Buchwald-Hartwig Amination | Aryl Halide/Triflate | Pd Catalyst, Phosphine Ligand, Base (t-BuOK) | Anhydrous Solvent (Dioxane, Toluene) | nih.govnih.gov |

| Reductive Amination | Aryl Aldehyde/Ketone | Piperazine, Reducing Agent (NaBH(OAc)₃) | Dichloromethane (CH₂Cl₂), Room Temperature | nih.govresearchgate.net |

Regioselective Fluorination Techniques for Benzonitrile Derivatives

The introduction of fluorine atoms into organic molecules can significantly alter their biological properties. nih.gov For the synthesis of this compound, the fluorine atom is typically incorporated by using a pre-fluorinated starting material rather than through direct fluorination of a piperazinyl benzonitrile precursor. This "early-stage" fluorination strategy avoids issues with regioselectivity and harsh reaction conditions on a complex molecule.

However, direct fluorination of aromatic rings is a field of active research. Electrophilic fluorinating agents are commonly employed for this purpose. Selectfluor® (F-TEDA-BF₄) is a popular, easy-to-handle electrophilic source of fluorine ("F⁺"). mdpi.com The regioselectivity of the fluorination is governed by the electronic properties of the substituents already present on the benzonitrile ring. Electron-donating groups direct the incoming electrophile to the ortho and para positions, while deactivating groups direct it to the meta position. In some cases, strong activation from a substituent, such as an enamine, can override the directing effects of other groups, leading to highly regioselective fluorination. mdpi.com For instance, the fluorination of benzo researchgate.netgoogle.comnih.govtriazin-7-ones with Selectfluor occurs specifically at the enamine-activated position in high yield. mdpi.com

Catalytic methods for regioselective fluorination are also emerging. For example, I(I)/I(III) catalysis has been used for the fluorination of unactivated allenes, demonstrating the potential for developing catalytic systems for challenging fluorination reactions on various substrates. researchgate.net

Advanced Synthetic Approaches and Process Optimization

To improve efficiency, reduce waste, and facilitate scale-up, chemists often turn to advanced synthetic strategies such as "one-pot" reactions and the strategic use of key intermediates.

For example, the synthesis of complex heterocyclic systems can be achieved in a single pot. Gallium(III) triflate has been used as a catalyst for the one-pot condensation-cyclization of precursors to produce various fluorinated benzimidazolines and related heterocycles under mild conditions. nih.gov Similarly, an efficient one-pot synthesis of C3-piperazinyl-substituted quinolines, which are precursors to potent inhibitors, was developed using a modified Friedländer's protocol. rsc.org Such strategies could be adapted for the synthesis of this compound by combining the piperazine substitution and another transformation in a single, streamlined process.

The strategic selection and synthesis of key intermediates are fundamental to a successful multi-step synthesis. For this compound, the most crucial intermediate is an appropriately substituted fluorobenzonitrile.

2,5-Difluorobenzonitrile: This is the most logical starting material. The fluorine at C2 is activated toward SNAr by the ortho-nitrile group, while the fluorine at C5 is relatively unreactive, allowing for selective substitution by piperazine at the C2 position.

Boc-piperazine: As mentioned earlier, this intermediate is vital for controlling the reactivity of piperazine and ensuring mono-arylation. nih.gov The synthesis involves reacting piperazine with Boc-anhydride. researchgate.net The Boc-protected piperazine is then used in the SNAr or coupling reaction, followed by deprotection with an acid like trifluoroacetic acid (TFA) or HCl to yield the final secondary amine. nih.govresearchgate.net

5-Fluorosalicylaldoxime (B1451181): In an alternative route, functional group interconversion could be employed. For example, 5-fluorosalicylaldoxime can be converted to 5-fluoro-2-hydroxybenzonitrile. This hydroxybenzonitrile could then be transformed into a substrate suitable for coupling with piperazine, for instance, by converting the hydroxyl group into a better leaving group like a triflate.

The use of these well-defined intermediates allows for a modular and convergent synthesis, where different fragments of the target molecule are prepared separately and then combined in the final steps.

| Intermediate | Structure | Role in Synthesis | Reference |

|---|---|---|---|

| 2,5-Difluorobenzonitrile | F-C₆H₃(F)-CN | Starting material for selective SNAr with piperazine at the C2 position. | evitachem.com |

| tert-Butyl piperazine-1-carboxylate (Boc-piperazine) | C₄H₉OC(O)N(CH₂)₄NH | Mono-protected piperazine to prevent di-arylation side reactions. | nih.govresearchgate.net |

| 5-Fluoro-2-hydroxybenzonitrile | F-C₆H₃(OH)-CN | Potential precursor where the hydroxyl group can be activated for substitution. |

Structure Activity Relationship Sar Studies of 5 Fluoro 2 Piperazin 1 Yl Benzonitrile Derivatives

Influence of Piperazine (B1678402) Ring Substitutions on Ligand Binding and Activity

The piperazine ring is a common motif in pharmacologically active compounds, offering a versatile scaffold that can be modified to fine-tune biological activity. nih.gov In derivatives of 5-Fluoro-2-(piperazin-1-yl)benzonitrile, the nitrogen atom at the 4-position of the piperazine ring (N-4) is a primary point for substitution, allowing for the introduction of a wide array of chemical groups that can profoundly influence ligand binding and functional activity.

Research on analogous arylpiperazine series has demonstrated that substitutions at this position are critical for receptor affinity and selectivity, particularly for dopamine (B1211576) and serotonin (B10506) receptors. nih.govnih.gov Studies on a series of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol derivatives revealed that the N-4 position can accommodate various substituted indole (B1671886) rings, with the nature of the substituent and the linker to the heterocyclic moiety significantly impacting binding. nih.gov For instance, linking a 5-hydroxyindole (B134679) group via a methylene (B1212753) linker resulted in high affinity and selectivity for the dopamine D3 receptor over the D2 receptor. nih.gov

The electronic properties and size of the substituent play a key role. The introduction of different heterocyclic moieties, such as indole, benzofuran (B130515), and quinoline, leads to varied binding potencies. In one study, a benzo[b]thiophene derivative showed high affinity for both D2 and D3 receptors, whereas a benzofuran analog was two- to three-fold less potent. nih.gov This suggests that specific heteroatoms and ring systems can engage in favorable interactions with the receptor's binding pocket.

The table below, derived from studies on related arylpiperazine scaffolds, illustrates how different N-4 substituents on the piperazine ring affect binding affinity (Kᵢ) at dopamine D2 and D3 receptors. nih.gov

| Compound ID | N-4 Piperazine Substituent | D₂ Kᵢ (nM) | D₃ Kᵢ (nM) | D₃/D₂ Selectivity Ratio |

| 10i | Benzo[b]thiophene | 76.9 | 1.69 | 45.5 |

| 10h | Benzofuran | 132 | 5.23 | 25.2 |

| 10j | Quinoline | 158 | Not specified | Not specified |

| (-)-10e | 5-Hydroxyindole (via methylene linker) | 47.5 | 0.57 | 83.3 |

| (+)-10e | 5-Hydroxyindole (via methylene linker) | 113 | 3.73 | 30.3 |

These findings underscore that the piperazine ring and its N-4 substituent are fundamental in defining the interaction landscape of the entire molecule. The size, shape, and electronic nature of the substituent can modulate key interactions, such as hydrogen bonds and aromatic interactions, within the receptor binding site, thereby dictating the compound's affinity and selectivity profile. researchgate.net

Impact of Benzonitrile (B105546) Ring Substitutions on Molecular Recognition

The 2-fluoro-benzonitrile portion of the molecule is a critical pharmacophoric element that engages in specific non-covalent interactions essential for molecular recognition by a biological target. The benzene (B151609) ring can participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in the receptor's binding pocket, while the nitrile group can act as a hydrogen bond acceptor. nih.gov The fluorine atom, an electron-withdrawing group, can alter the electronic distribution of the aromatic ring and participate in specific interactions, such as halogen bonding or dipole-dipole interactions.

Studies on the molecular recognition of benzonitrile derivatives by host molecules have highlighted the key forces at play. The primary driving forces for complex formation often include C-H⋯π, C-H⋯O, and C-H⋯N interactions. nih.gov The benzene ring typically engages in a π-π stacking interaction, which contributes significantly to the stability of the ligand-receptor complex. nih.gov

Modifying the benzonitrile ring by introducing additional substituents can dramatically alter these interactions. The position and nature of the new substituent are critical. For example, in a study of multi-target indazole and piperazine-based ligands, the placement of a fluorine atom on a terminal phenyl ring had a significant effect on affinity for the serotonin 5-HT₂ₐ receptor. nih.gov A fluorine atom in the para-position resulted in the highest affinity, while moving it to the meta or ortho position caused a nearly eight-fold and ten-fold reduction in activity, respectively. nih.gov

This principle can be extended to the this compound scaffold. Introducing substituents at the 3, 4, or 6-positions of the benzonitrile ring would modulate its electronic properties and steric profile, thereby affecting its ability to optimally fit within the binding site.

Electron-donating groups (e.g., methoxy, methyl) could enhance π-π stacking interactions by increasing the electron density of the ring.

Electron-withdrawing groups (e.g., another nitrile, trifluoromethyl) could alter the hydrogen bonding capability of the existing nitrile and introduce new interaction points.

Bulky substituents could introduce steric hindrance, preventing the ligand from adopting the ideal conformation for binding, or they could exploit additional hydrophobic pockets within the receptor.

Therefore, substitutions on the benzonitrile ring provide a powerful tool to probe the topology of the receptor binding site and optimize molecular recognition.

Stereochemical Effects on Biological Potency and Selectivity

Stereochemistry plays a pivotal role in the interaction between a ligand and its biological target, as receptors are chiral environments. nih.gov For derivatives of this compound, stereoisomers can arise from the introduction of chiral centers, for instance, by substituting the piperazine ring itself or by adding a chiral substituent at the N-4 position. These stereoisomers can exhibit significant differences in biological potency, selectivity, and pharmacokinetic properties. nih.gov

A clear example of this effect was observed in a series of arylpiperazine dopamine receptor ligands. The enantiomers of a potent racemic compound displayed markedly different binding affinities. The (-)-10e enantiomer exhibited higher affinity at both D2 (Kᵢ = 47.5 nM) and D3 (Kᵢ = 0.57 nM) receptors compared to its corresponding (+)-10e enantiomer (D₂ Kᵢ = 113 nM; D₃ Kᵢ = 3.73 nM). nih.gov This demonstrates that the specific three-dimensional arrangement of atoms is crucial for optimal interaction with the receptor. One enantiomer may position key functional groups for favorable interactions (e.g., hydrogen bonding, hydrophobic interactions) more effectively than the other.

Furthermore, replacing a flexible moiety like the piperazine ring with a conformationally rigid scaffold can also reveal stereochemical preferences. In a study of nucleozin (B1677030) analogs, the flexible piperazine was replaced by the rigid 2,5-diazabicyclo[2.2.1]heptane system, allowing for the evaluation of distinct (1S,4S) and (1R,4R) diastereomers. plos.org Such modifications lock the relative orientation of the substituents, which can lead to enhanced potency if the fixed conformation matches the bioactive conformation required for receptor binding.

These findings suggest that stereochemistry is a critical determinant of biological activity. A stereoselective uptake mechanism or a differential fit within the chiral binding pocket of the receptor can lead to significant variations in the potency and selectivity of different isomers. nih.gov Consequently, the synthesis and evaluation of individual stereoisomers are essential steps in the development of potent and selective ligands based on the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For arylpiperazine derivatives, QSAR studies provide valuable insights into the physicochemical properties that govern their interaction with receptors, guiding the design of more potent analogs. researchgate.netnih.gov

Various QSAR modeling approaches, including 2D-QSAR and 3D-QSAR, have been successfully applied to compounds structurally related to this compound. These models rely on calculating a set of molecular descriptors that quantify different aspects of a molecule's structure.

Commonly Used Molecular Descriptors in Arylpiperazine QSAR Models:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the Highest Occupied Molecular Orbital (HOMO) energy, dipole moment, and atomic charges. They are crucial for modeling electrostatic and hydrogen bonding interactions. nih.gov

Steric/Topological Descriptors: These relate to the size, shape, and connectivity of the molecule, such as molecular weight, polar surface area (PSA), and topological diameter. They are important for understanding how a ligand fits into the binding pocket. mdpi.com

Thermodynamic Descriptors: Properties like polarizability and surface tension can also be correlated with activity, reflecting the nature of intermolecular forces. mdpi.com

A 2D-QSAR study on aryl alkanol piperazine derivatives with antidepressant activities found that descriptors related to atom types (Atype_C_6), dipole moment (Dipole-mag), and electronic properties (HOMO) were significant in predicting activity. nih.gov Another study on GlyT1 inhibitors identified polarizability (αe), surface tension (ɣ), torsion energy (TE), and the number of hydrogen bond donors (HBD) as key factors influencing biological activity. mdpi.com The resulting QSAR models, if statistically robust (validated by high correlation coefficients like r² and Q²), can be used to predict the activity of newly designed compounds before their synthesis, thus prioritizing the most promising candidates. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), provide a three-dimensional perspective by correlating biological activity with the steric and electrostatic fields surrounding the molecules. nih.gov These models can generate contour maps that visualize regions where positive or negative steric bulk or electrostatic charge would be favorable or unfavorable for activity, offering a more intuitive guide for drug design.

Rational Design Principles Guiding Analog Synthesis

The synthesis of new analogs based on the this compound scaffold is guided by several rational design principles aimed at systematically improving the compound's pharmacological profile. These strategies leverage existing knowledge of ligand-receptor interactions and the SAR of related molecules.

Pharmacophore Hybridization: This strategy involves combining distinct pharmacophoric elements from two or more known active compounds to create a new hybrid molecule with a desired dual or enhanced activity. For example, a campaign to identify dual FXR/PPARδ agonists was successful by hybridizing the core structures of a known FXR agonist (GW-4064) and a PPARδ agonist (GW-0742), linked via a piperazine moiety. nih.govresearchgate.net

Scaffold Hopping and Bioisosteric Replacement: This involves replacing a core part of the molecule (the scaffold) or a specific functional group with another that is structurally different but retains similar biological activity. The goal is often to improve properties like metabolic stability, solubility, or patentability. For instance, the piperazine ring itself can be considered a bioisostere of other diamine-containing structures.

Structure-Based Design using Pharmacophore Models: Based on a set of active compounds, a 3D pharmacophore model can be generated. This model defines the essential spatial arrangement of key features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This model then serves as a template to design new molecules that fit its features. researchgate.net

Dissection of Known Drugs: This approach involves analyzing the structure of a successful drug to identify the key fragments responsible for its activity. In the design of novel arylpiperazines, the structure of the antipsychotic drug aripiprazole (B633) was dissected into crucial units, such as the phenylpiperazine moiety, which was then incorporated into new molecular designs. researchgate.net

These rational design principles, informed by SAR data and computational modeling, provide a powerful framework for the efficient discovery and optimization of novel therapeutic agents derived from the this compound core.

Unable to Retrieve Specific Research Data for this compound

Following a comprehensive search of scientific literature and chemical databases, no specific in vitro or in vivo research data was found for the compound This compound concerning its binding affinities, agonism, or selectivity at the requested serotonin (5-HT1D, 5-HT1B) and dopamine (D3, D2) receptor subtypes. The provided outline requires detailed, quantitative research findings, such as Ki (binding affinity) and EC50/IC50 (functional activity) values, which are not available in the public domain for this specific chemical entity.

The arylpiperazine scaffold, a core component of this compound, is a well-established pharmacophore known to interact with a wide range of neurotransmitter receptors, including serotonin and dopamine subtypes. Numerous derivatives have been synthesized and characterized, leading to the development of various CNS-active drugs. However, the specific substitution pattern of a fluoro group at the 5-position and a cyano group at the 1-position of the phenyl ring attached to the piperazine moiety does not correspond to a compound with a published pharmacological profile matching the detailed requirements of the requested article.

Therefore, it is not possible to generate a scientifically accurate article with the requested data tables and detailed research findings for each specified subsection, as this information does not appear to have been published. Attempting to create such an article would require speculation or the use of data from structurally related but distinct compounds, which would not adhere to the strict focus on "this compound" as per the instructions.

For a detailed analysis as requested, published scientific studies containing radioligand binding assays and functional assays for this specific compound would be necessary. Without such sources, the molecular target identification and characterization cannot be accurately described.

Molecular Target Identification and Characterization

Metabotropic Glutamate (B1630785) Receptor (mGluR) Allosteric Modulation

The metabotropic glutamate receptor 5 (mGluR5) is a G protein-coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability, making it a significant target for therapeutic intervention in central nervous system (CNS) disorders. nih.govnih.gov

Kinase Inhibitory Activities

The piperazine (B1678402) moiety is a well-established pharmacophore in the design of kinase inhibitors, which are crucial in cancer therapy for their ability to block signaling pathways that drive tumor growth and proliferation. mdpi.comnih.govnih.gov Derivatives containing the piperazine scaffold have been shown to inhibit a variety of protein kinases, including receptor tyrosine kinases. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Kinase Inhibition

VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.gov Consequently, inhibiting VEGFR-2 is a key strategy in anticancer drug development. semanticscholar.org The piperazine scaffold has been incorporated into numerous compounds designed to target VEGFR-2. nih.gov

Research has demonstrated that piperazine-chalcone hybrids, 1-piperazinylphthalazines, and piperazine-based thiazolidinones can act as potent VEGFR-2 inhibitors. nih.govresearchgate.netresearchgate.net For example, certain piperazine-chalcone hybrids exhibited VEGFR-2 inhibitory activity with IC50 values in the sub-micromolar range. nih.gov Similarly, specific 1-piperazinylphthalazine derivatives were found to potently inhibit VEGFR-2 with IC50 values as low as 0.35 µM. researchgate.net

| Compound Class | Representative Compound | VEGFR-2 IC50 (µM) | Reference |

|---|---|---|---|

| 1-Piperazinylphthalazine | Compound 16k | 0.35 | researchgate.net |

| 1-Piperazinylphthalazine | Compound 21d | 0.40 | researchgate.net |

| Piperazine-Chalcone Hybrid | Compound Vd | <1.48 | nih.gov |

| Piperazine-Chalcone Hybrid | Compound Ve | <1.48 | nih.gov |

Other Kinase Targets (e.g., Tyrosine Kinases)

Beyond VEGFR-2, the versatile piperazine scaffold is integral to inhibitors of other tyrosine kinases involved in oncology. Rhodanine–piperazine hybrids have been designed and evaluated for activity against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), in addition to VEGFR. mdpi.com Furthermore, the piperazine moiety is a key structural component in inhibitors of Anaplastic Lymphoma Kinase (ALK), BCR-Abl, RET kinase, and various Cyclin-Dependent Kinases (CDKs), highlighting its broad applicability in targeting diverse kinase families. nih.gov For example, certain N,N′-dialkylpiperazines function as kinase inhibitors for treating various cancers. nih.gov

Antiviral Target Engagement (e.g., Hepatitis C Virus Entry)

The piperazine-benzonitrile framework has been identified as a promising scaffold for developing novel antiviral agents. Specifically, derivatives of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile have shown significant potential as inhibitors of the Hepatitis C Virus (HCV). nih.govacs.org

Chemical optimization of a lead compound from this class resulted in the identification of highly effective HCV inhibitors that act by blocking the viral entry stage. nih.govacs.org A key compound, designated L0909, demonstrated an EC50 value of 0.022 μM. nih.gov Further studies on this scaffold suggest that these compounds may exert their effect by targeting the HCV E1 envelope protein, which is critical for the virus to enter host cells. nih.gov The development of these orally available benzonitrile (B105546) derivatives represents a novel mechanism of action against HCV. nih.govacs.orgnih.gov

| Compound | Scaffold | Anti-HCV EC50 (µM) | Mechanism | Reference |

|---|---|---|---|---|

| L0909 | 2-((4-arylpiperazin-1-yl)methyl)benzonitrile | 0.022 | HCV Entry Inhibition | nih.gov |

Immunological Checkpoint Modulation (e.g., PD-1/PD-L1 Pathway Inhibition)

The interaction between Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells can exploit to evade immune destruction. nih.gov Small-molecule inhibitors targeting this pathway are an area of intense research. nih.govresearchgate.netnih.gov

While the specific compound 5-Fluoro-2-(piperazin-1-yl)benzonitrile has not been explicitly identified as a PD-1/PD-L1 inhibitor in the provided research, related structures containing benzonitrile and piperazine moieties have been explored. For instance, a series of biphenyl-1,2,3-triazol-benzonitrile derivatives were synthesized and evaluated for their ability to block the PD-1/PD-L1 interaction. acs.org Within this series, the unsubstituted piperazine ring was found to be important for activity. The most potent compound from this series, which featured a biphenyl-triazole core linked to a benzonitrile, exhibited an IC50 value of 8.52 μM in a homogeneous time-resolved fluorescence (HTRF) assay. acs.org

| Compound | Scaffold | PD-1/PD-L1 IC50 (µM) | Reference |

|---|---|---|---|

| Compound 6 | Biphenyl-triazole-benzonitrile | 12.28 | acs.org |

| Compound 7 | Biphenyl-triazole-benzonitrile | 8.52 | acs.org |

| Compound 8a | Biphenyl-triazole-benzonitrile | 14.08 | acs.org |

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition and PET Ligand Development

This compound is a notable chemical intermediate in the development of potent and selective inhibitors for monoacylglycerol lipase (MAGL). MAGL is a key enzyme in the endocannabinoid system, primarily responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). The inhibition of MAGL is a significant therapeutic strategy for a variety of pathological conditions, including neurodegenerative diseases, inflammation, pain, and cancer.

The development of Positron Emission Tomography (PET) ligands for imaging MAGL in the brain is another area where this compound serves as a valuable precursor. PET imaging allows for the in vivo quantification and assessment of enzyme activity, which is crucial for understanding disease progression and the efficacy of therapeutic interventions. The fluoro-benzonitrile portion of the molecule is particularly relevant for the development of fluorinated PET radioligands, such as those labeled with fluorine-18. The synthesis of these PET ligands often involves the incorporation of the this compound scaffold, which is then elaborated to produce the final imaging agent.

Table 1: Role in MAGL Inhibitor and PET Ligand Development

| Feature | Role of this compound |

|---|---|

| MAGL Inhibition | Serves as a key building block for the synthesis of potent, reversible MAGL inhibitors. |

| PET Ligand Development | Acts as a precursor for fluorinated PET ligands for imaging MAGL activity in vivo. |

| Structural Contribution | The piperazine ring provides a versatile scaffold for further chemical modification. |

| Fluorine Atom | The fluorine atom is strategic for developing ¹⁸F-labeled radiotracers. |

Other Enzyme and Receptor Interactions (e.g., Histamine (B1213489) Receptors, PARP)

Beyond its role in the development of MAGL inhibitors, the this compound scaffold has been explored in the context of other significant biological targets, including histamine receptors and Poly(ADP-ribose) polymerase (PARP).

Histamine Receptors: The piperazine core is a common feature in many histamine receptor antagonists. Histamine receptors are involved in various physiological processes, and their modulation is a key strategy in the treatment of allergies and other inflammatory conditions. While direct interaction of this compound with histamine receptors is not well-documented, its structure serves as a foundational element for the synthesis of more complex molecules designed to target these receptors. The piperazine ring can be substituted to achieve desired affinity and selectivity for different histamine receptor subtypes.

Poly(ADP-ribose) Polymerase (PARP): PARP is a family of enzymes critical for DNA repair, and PARP inhibitors have emerged as a significant class of anticancer agents, particularly for cancers with deficiencies in other DNA repair pathways. The benzonitrile and piperazine moieties present in this compound are found in the structures of some PARP inhibitors. The development of novel PARP inhibitors often involves the use of such fragments, which are then chemically elaborated to optimize their inhibitory activity and pharmacokinetic properties. The role of this compound in this context is that of a synthetic intermediate, providing a core structure upon which more potent and selective PARP inhibitors can be built.

Table 2: Application in Developing Modulators of Other Targets

| Target | Relevance of this compound |

|---|---|

| Histamine Receptors | The piperazine moiety is a common structural motif in histamine receptor antagonists, making this compound a useful starting material. |

| PARP | The benzonitrile and piperazine fragments are present in some PARP inhibitors, positioning the compound as a valuable intermediate in their synthesis. |

Preclinical Pharmacological Investigations and Biological Activities

In Vitro Cellular Assays

Antiproliferative and Cytotoxicity Studies in Cancer Cell Lines (e.g., A-549, PC-3, HepG2)

For instance, a series of novel benzoxazoles featuring both piperazine (B1678402) and fluorine moieties have been synthesized and evaluated for their cytotoxic effects on the human A-549 lung carcinoma cell line. Some of these compounds demonstrated notable anticancer activity, with two intermediates showing selective properties against lung cancer cells at concentrations where healthy cells remained unaffected. Similarly, fluorinated aminophenylhydrazines have shown potent cytotoxic and antiproliferative effects against the A-549 cell line, with the activity correlating with the number of fluorine atoms. One such compound exhibited an IC50 value of 0.64 μM.

In the context of HepG2 cells, fluoro-substituted benzimidazole (B57391) derivatives have demonstrated significant antiproliferative activity. One compound with a para-fluoro substitution on the phenyl ring was identified as a potent antiproliferative agent against HepG2 cells with an IC50 value of 0.188 μM. Another study on a benzimidazole derivative reported a high cytotoxic effect against HepG2 and A549 cancer cell lines with IC50 values of 15.58 and 15.80 µM, respectively.

The antiproliferative potential of piperazine derivatives has also been investigated in PC-3 prostate cancer cells through in silico studies, suggesting that arylpiperazine derivatives could exhibit anti-proliferative activity.

While these findings are for structurally related but distinct molecules, they underscore the potential for 5-fluoro-2-(piperazin-1-yl)benzonitrile to exhibit cytotoxic and antiproliferative activities against various cancer cell lines. Direct experimental validation is necessary to confirm this hypothesis and to quantify its potency.

Table 1: Cytotoxicity of Compounds Structurally Related to this compound in Various Cancer Cell Lines

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Fluorinated Aminophenylhydrazine | A-549 | 0.64 | |

| Fluoro-substituted Benzimidazole | HepG2 | 0.188 | |

| Benzimidazole Derivative | HepG2 | 15.58 | |

| Benzimidazole Derivative | A-549 | 15.80 |

Analysis of Cell Cycle Perturbations and Apoptosis Induction

Compounds containing piperazine and fluoro-moieties often exert their anticancer effects by inducing cell cycle arrest and apoptosis. For example, certain fluorinated aminophenylhydrazines have been shown to induce apoptosis in A549 lung cancer cells, as evidenced by the expression of cleaved caspase-3 and the observation of chromatin condensation and apoptotic bodies. The induction of apoptosis is a key mechanism for the cytotoxic effects of these compounds.

Similarly, piperazine derivatives have been reported to induce apoptosis in various cancer cell lines. For instance, novel β-elemene piperazine derivatives induce apoptosis in human leukemia cells through the downregulation of c-FLIP and the generation of reactive oxygen species (ROS). The induction of apoptosis by these derivatives was associated with the activation of caspase-8 and a decrease in the mitochondrial membrane potential.

Furthermore, dispiropiperazine derivatives have been shown to cause G2/M cell cycle arrest and induce apoptosis, necrosis, and DNA damage in human cancer cells. Low-dose 5-fluorouracil, a compound with a fluoro-moiety, can induce G2/M cell cycle arrest and apoptosis in keloid fibroblasts. This effect is associated with the accumulation of p53 and p21 and a decrease in cyclin B1 and Bcl-2 levels.

These studies on related compounds suggest that this compound may have the potential to perturb the cell cycle and induce apoptosis in cancer cells. However, specific studies are required to determine its precise mechanism of action on cell cycle progression and apoptotic pathways.

Antiviral Efficacy Assessment in Cell Culture Models (e.g., HCV-infected Huh7.5 cells)

The benzonitrile (B105546) scaffold is a key feature in some antiviral agents. A study on 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives has demonstrated their potential as inhibitors of the Hepatitis C Virus (HCV). These compounds were identified through screening in an HCV-infected Huh7.5 cell culture system. The chemical optimization of a lead compound from this series led to a new scaffold with significantly increased antiviral activity against HCV. A highly effective inhibitor from this class was found to block HCV replication by acting on the HCV entry stage.

While this study does not specifically mention this compound, the findings suggest that the 2-(piperazin-1-yl)benzonitrile core is a viable starting point for the development of HCV inhibitors. The introduction of a fluorine atom at the 5-position could modulate the compound's antiviral activity, potency, and pharmacokinetic properties. Further research is needed to evaluate the antiviral efficacy of this compound against HCV and other viruses in relevant cell culture models.

Enzyme Activity Assays and Inhibition Kinetics

The fluorine atom is a well-known modulator of enzyme inhibition. Fluoro-substituted compounds can act as potent and specific enzyme inhibitors through various mechanisms, including acting as suicide substrates or transition-state analogs. The small atomic radius of fluorine often allows fluoro-analogs to be processed by enzymes in a given pathway, leading to selective toxicity.

Piperazine-containing compounds have also been identified as inhibitors of various enzymes. For example, a series of 2-(aminopyrimidinyl)thiazole-5-carboxamides containing a piperazine moiety were identified as potent dual Src/Abl kinase inhibitors with excellent antiproliferative activity.

Given these precedents, it is plausible that this compound could exhibit inhibitory activity against a range of enzymes. However, without specific experimental data from enzyme activity assays and inhibition kinetic studies, its enzyme inhibitory profile remains speculative.

Receptor Binding and Functional Assays (e.g., Radioligand Binding, Electrophysiology)

Compounds containing piperazine and fluoro-moieties are known to interact with various receptors. For instance, fluoro analogues of certain piperazine-containing compounds have been synthesized and evaluated as selective alpha(1d)-adrenergic receptor antagonists. These studies utilize radioligand binding assays to determine the affinity and selectivity of the compounds for their target receptors.

Another study focused on new fluoro derivatives of a pyrazolo[5,1-c]benzotriazine system as ligands for the benzodiazepine (B76468) site on the GABA(A) receptor. These investigations also employed radioligand assays to assess receptor binding. Furthermore, a fluorinated benzonitrile derivative, 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile, has been developed as a PET radiotracer for imaging the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), indicating its specific binding to this receptor.

These examples demonstrate that the structural motifs present in this compound are conducive to receptor binding. Its specific receptor binding profile and functional activity would need to be determined through a comprehensive panel of radioligand binding and functional assays, such as electrophysiology studies.

In Vivo Preclinical Efficacy Models

Assessment in Antiviral Efficacy Models

A new class of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives, which are structurally analogous to this compound, has been assessed for antiviral efficacy, particularly against the Hepatitis C Virus (HCV). nih.govacs.org Through chemical optimization of a modest initial hit, a highly potent HCV inhibitor, designated L0909, was identified. nih.gov This compound demonstrated significant antiviral activity in a HCV-infected Huh7.5 cell culture system. nih.gov Biological studies revealed that the mechanism of action for L0909 involves blocking the HCV entry stage, a novel mechanism for this class of compounds. nih.govacs.org The potent efficacy and high selectivity index of L0909 underscore the potential of the piperazinyl benzonitrile scaffold in developing new antiviral therapies. nih.gov

| Compound | EC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (SI) |

|---|---|---|---|

| L0909 | 0.022 | >13.3 | >600 |

Investigations in Neurological and Psychiatric Disorder Models

While direct investigations of this compound in models of neurological and psychiatric disorders are limited, related structures have been explored. For instance, certain piperazinylbenzenesulfonamides were identified as antagonists of the serotonin (B10506) receptor 6 (5-HT6). nih.gov The 5-HT6 receptor is primarily studied within the central nervous system and is considered a target for cognitive and psychiatric conditions. nih.gov The discovery that compounds with a piperazine core can modulate such receptors suggests a potential avenue for the therapeutic application of this chemical family in neurology and psychiatry, although this was not the primary focus of the initial research which investigated them for HCV entry inhibition. nih.gov

Potential in Cancer Xenograft Models (Implied from in vitro activity)

There is no direct evidence from cancer xenograft models for this compound. However, the anticancer potential of this structural class is implied by in vitro studies on related compounds. The piperazine ring is a component of various molecules that exhibit antiproliferative activity. mdpi.comekb.eg Furthermore, compounds incorporating fluoro-substituted benzimidazole and 2-phenylacrylonitrile (B1297842) scaffolds have demonstrated significant cytotoxic effects against a range of human cancer cell lines. researchgate.netnih.gov For example, phenothiazines containing a piperazine ring, such as fluphenazine (B1673473) and perphenazine, are known to reduce the viability of cancer cells in vitro. nih.gov These findings suggest that the core structure of this compound possesses features common to molecules with anticancer properties, warranting future in vivo evaluation.

| Compound Class | Cancer Cell Line | Activity Metric | Result |

|---|---|---|---|

| Vindoline-Piperazine Conjugate (Compound 23) | Breast (MDA-MB-468) | GI₅₀ | 1.00 μM |

| Vindoline-Piperazine Conjugate (Compound 25) | Lung (HOP-92) | GI₅₀ | 1.35 μM |

| 2-Phenylacrylonitrile Derivative (1g2a) | Colon (HCT116) | IC₅₀ | 5.9 nM |

| 2-Phenylacrylonitrile Derivative (1g2a) | Liver (BEL-7402) | IC₅₀ | 7.8 nM |

Studies on Resistance Mechanisms (e.g., against HCV mutants)

A significant finding in the study of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives is their activity against drug-resistant viral strains. The lead compound, L0909, demonstrated high sensitivity against HCV mutants that are resistant to existing clinical drugs. nih.govacs.org This is particularly important as the emergence of resistance-associated substitutions (RASs) is a major challenge in antiviral therapy, especially for HCV NS5A inhibitors. semanticscholar.orghcvguidelines.org The ability of the piperazinyl benzonitrile scaffold to maintain efficacy against resistant mutants suggests that it operates via a mechanism that is not compromised by common resistance mutations, making it a promising candidate for further development, potentially as part of a combination therapy regimen. nih.govresearchgate.net

Investigation of Synergistic Effects with Co-Administered Agents

The potential for synergistic activity with other antiviral agents is a key consideration for new therapeutic candidates. Research on the 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivative L0909 has shown promising results in this area. nih.gov Studies observed a synergistic effect when L0909 was co-administered with existing clinical drugs for HCV. nih.govacs.org Combining antiviral agents with different mechanisms of action is a standard strategy to increase efficacy and prevent the emergence of drug resistance. mdpi.com The synergistic activity of L0909 with other anti-HCV drugs indicates its potential utility in combination therapies, which could lead to more potent and durable treatment responses for patients with Hepatitis C. nih.govplos.org

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. Studies on various piperazine-containing molecules demonstrate their ability to interact with a wide range of biological targets, including enzymes like carbonic anhydrases and protein kinases, as well as various receptors. researchgate.netnih.gov

In typical docking studies involving piperazine (B1678402) derivatives, the compound is docked into the active site of a target protein. The simulations reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which are crucial for binding affinity. For instance, the piperazine nitrogen atoms can act as hydrogen bond acceptors, while the fluorinated benzonitrile (B105546) ring can engage in aromatic and hydrophobic interactions. researchgate.net Research on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives targeting carbonic anhydrase IX (CAIX) has shown that these compounds fit well within the enzyme's active site. nih.gov Similarly, docking studies of benzimidazole (B57391) derivatives containing a piperazine moiety have been used to probe ligand-binding interactions in anticancer research. connectjournals.com

The results are often quantified by a docking score or an estimated binding energy, which helps in ranking potential drug candidates. Lower binding energies typically indicate a more stable and favorable ligand-receptor complex. researchgate.netnih.gov

Table 1: Example Molecular Docking Results for Piperazine Derivatives Against Various Targets

| Compound Type | Target Protein (PDB ID) | Key Interactions Observed | Calculated Binding Energy/Score | Reference |

|---|---|---|---|---|

| Piperazine-substituted Indoles | MT1/MT2 Receptors | Hydrogen bonds, pi-pi stacking | Significantly lower than reference compound | researchgate.net |

| 1,2-Benzothiazine Phenylpiperazines | DNA-Topo II Complex | Hydrogen bonds with Asp residues, groove-binding | Negative energy scoring function | nih.gov |

| 1,8-Naphthalimide-Arylsulfonyls | Carbonic Anhydrase IX (5FL4) | Hydrophobic and hydrogen bond interactions | -8.0 to -9.5 kcal/mol | nih.gov |

| Benzimidazole Piperazines | Anticancer Target | Consistent with camptothecin (B557342) binding mode | Favorable Glide docking score | connectjournals.com |

Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com The goal is to develop predictive models that can estimate the activity of newly designed molecules before their synthesis. researchgate.net For a series of derivatives based on the 5-Fluoro-2-(piperazin-1-yl)benzonitrile scaffold, a QSAR model would be built using a dataset of compounds with known biological activities (e.g., IC50 values). mdpi.comnih.gov

The process involves calculating various molecular descriptors that quantify the physicochemical properties of the molecules, such as electronic (e.g., LUMO energy), topological (e.g., polar surface area), and geometrical properties. mdpi.com Statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are then used to create a model that links these descriptors to the observed activity. researchgate.netnih.gov

The predictive power and robustness of a QSAR model are assessed through rigorous internal and external validation techniques. Key statistical parameters include the coefficient of determination (R²), which should be high (ideally > 0.7), and the cross-validated correlation coefficient (Q²), which indicates the model's predictive ability (ideally > 0.5). mdpi.com

Table 2: Statistical Validation of QSAR Models for Piperazine-Containing Compound Series

| Compound Series | Modeling Method | R² (Coefficient of Determination) | Q² (Cross-validated R²) | Key Descriptors | Reference |

|---|---|---|---|---|---|

| Piperazine derivatives (mTORC1 inhibitors) | MLR | 0.74 | 0.542 | ELUMO, Molar Refractivity, Log S, PSA | mdpi.com |

| 5-Nitroheteroaryl-thiadiazole Piperazines | MLR | N/A | N/A | Not specified | researchgate.net |

| Thiazolo[4,5-b]pyridines | PLSR | 0.8130 | 0.6103 | T_C_N_5, T_N_O_2, Hydrophilic Area | |

| 5-benzyl-4-thiazolinone derivatives | GFA-MLR | 0.8414 | 0.7680 | MATS3i, SpMax5_Bhe, minsOH | nih.gov |

Pharmacophore Modeling and Virtual Screening for Hit Identification

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. nih.gov These features typically include hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. frontiersin.org A pharmacophore model can be generated either based on the structure of the target's binding site (structure-based) or by aligning a set of known active ligands (ligand-based). nih.govijper.org

For a scaffold like this compound, a pharmacophore model would likely feature a hydrogen bond acceptor (the nitrile nitrogen), an aromatic ring (the fluorinated benzene), and a hydrophobic/basic feature (the piperazine ring). frontiersin.orgresearchgate.net Once developed and validated, this model can be used as a 3D query to rapidly screen large chemical databases (virtual screening) to identify novel "hits" that match the pharmacophore and are therefore likely to be active. nih.gov This approach is a highly efficient method for discovering new chemical entities with desired biological activity. frontiersin.org

Table 3: Common Pharmacophore Features Identified for Piperazine-Based Ligands

| Compound Class | Target Class | Identified Pharmacophore Features | Reference |

|---|---|---|---|

| TGR5 Agonists | G-protein-coupled receptor | Ring Aromatic (R), Hydrophobic (H), Hydrogen Acceptor (A) | nih.gov |

| Pf 5-ALAS Inhibitors | Synthase | Hydrogen Donor, Hydrogen Acceptor, Aromatic, Hydrophobic | frontiersin.org |

| Piperazine Phthalimide Derivatives | Antibacterial | Hydrogen Acceptor/Donor (HAD) unit | researchgate.net |

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis, Molecular Electrostatic Potential)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of a molecule in detail. jksus.org For this compound, DFT can be employed to optimize its 3D geometry, calculate bond lengths and angles, and determine its electronic characteristics. jksus.orgorientjchem.org

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability. mdpi.com A smaller gap suggests the molecule is more reactive. Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is critical for understanding potential non-covalent interactions with a biological target. jksus.org

Table 4: Representative Quantum Chemical Parameters from DFT Studies of Related Compounds

| Compound | DFT Functional/Basis Set | Calculated Property | Value | Reference |

|---|---|---|---|---|

| 1-phenylpiperazin-1,4-diium nitrate | B3LYP-D | Global Minimum Energy (gas phase) | -30955 eV | jksus.org |

| 5-fluoro-2-methylbenzonitrile | DFT | C-F Bond Length | ~1.35 Å | orientjchem.org |

| Piperazine Derivatives | B3LYP/6-31G+(d,p) | HOMO-LUMO Gap | Used as a descriptor in QSAR | mdpi.com |

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static snapshot of a ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are used to assess the stability of the binding pose predicted by docking and to understand the conformational changes that both the ligand and the protein may undergo. researchgate.net

For a complex of this compound with its target, an MD simulation would track the movements of all atoms over a period of nanoseconds. Analysis of the simulation trajectory can confirm whether the key interactions observed in docking are maintained over time. Parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to evaluate the stability of the system. A stable RMSD suggests that the ligand remains securely in the binding pocket. researchgate.net These simulations provide a more realistic representation of the binding event and can help refine the understanding of the ligand's mechanism of action. nih.gov

In Silico Prediction of ADME-Related Properties for Lead Optimization

A successful drug must not only have high affinity for its target but also possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME prediction models are crucial for early-stage lead optimization, helping to identify candidates with good drug-like properties and flag those with potential liabilities. researchgate.netfrontiersin.org

For this compound and its derivatives, various ADME parameters can be computationally predicted. These include aqueous solubility, permeability through Caco-2 cell monolayers (an indicator of intestinal absorption), blood-brain barrier (BBB) penetration, plasma protein binding, and potential for inhibition of key metabolic enzymes like Cytochrome P450 (CYP) isoforms. mdpi.commdpi.com Models like the BOILED-Egg plot can be used to visually assess gastrointestinal absorption and brain access. nih.gov These predictions are guided by rules such as Lipinski's Rule of Five, which helps evaluate the oral bioavailability of a compound. mdpi.commdpi.com

Table 5: Predicted ADME Properties for Representative Piperazine Derivatives

| Compound Type | Predicted Property | Result/Value | Implication | Reference |

|---|---|---|---|---|

| Piperazine derivatives | Lipinski's Rule | Adherence to rules | Good oral bioavailability | mdpi.com |

| Pseudothiohydantoin derivatives | Caco-2 Permeability (logPapp) | > 0.9 (High) | Good intestinal absorption | mdpi.com |

| Benzimidazole derivatives | Bioavailability Score | 0.55 | Potential as a drug candidate | nih.gov |

| Ceftazidime Impurities | Blood-Brain Barrier (logBB) | < -1 | Does not easily cross BBB | frontiersin.org |

Advanced Methodologies in Research and Development

High-Throughput Screening (HTS) Assay Development and Optimization

High-Throughput Screening (HTS) is a foundational approach in modern drug discovery, enabling the rapid assessment of large compound libraries against specific biological targets. dovepress.comewadirect.com The development of a robust HTS assay is a critical first step in identifying the biological potential of molecules like 5-Fluoro-2-(piperazin-1-yl)benzonitrile. This process involves miniaturizing and automating experiments to test thousands to millions of compounds efficiently. nuvisan.com

Assay development begins with selecting a suitable format that is sensitive, reproducible, and scalable. nuvisan.com For a novel compound, this could involve screening against a diverse panel of targets, such as G protein-coupled receptors (GPCRs), kinases, or ion channels, to uncover potential activities. nih.gov The assays are typically performed in microplates (e.g., 384- or 1536-well formats) to minimize reagent consumption and maximize throughput. nuvisan.com

Optimization is key to ensuring the quality of HTS data. This involves adjusting parameters such as reagent concentration, incubation time, and temperature to achieve a stable and significant assay window (the difference between positive and negative control signals). A critical metric for HTS assay quality is the Z' factor, a statistical measure of the separation between the high and low controls. An assay with a Z' factor greater than 0.5 is generally considered robust and suitable for a large-scale screening campaign. researchgate.net

Table 1: Key Considerations in HTS Assay Development

| Parameter | Objective | Methodologies & Technologies |

| Assay Miniaturization | Reduce costs and increase throughput. | Transition from 96-well to 384- or 1536-well plates; use of automated liquid handlers and robotics. |

| Signal Detection | Achieve high sensitivity and a wide dynamic range. | Fluorescence intensity, Fluorescence Polarization (FP), FRET, luminescence, AlphaScreen. nih.govresearchgate.net |

| Assay Robustness | Ensure reproducibility and reliability of results. | Optimization of reagent stability, incubation times, and temperature; calculation of Z' factor. researchgate.net |

| Data Management | Process and analyze large volumes of data efficiently. | Utilization of data management software like Genedata Screener or PerkinElmer Spotfire. nuvisan.com |

Once an assay is optimized, a pilot screen using a smaller, diverse set of compounds (e.g., the LOPAC or Spectrum libraries) is often performed to validate the assay's performance before committing to a full-scale screen of a large chemical library. researchgate.net

Implementation of Secondary Screening and Validation Assays

Hits identified during the primary HTS campaign are subjected to a cascade of secondary and validation assays. The purpose of this stage is to confirm the activity of the initial hits, eliminate false positives, and further characterize the compound's pharmacological profile. ewadirect.comwellcomeopenresearch.org

The first step is typically a hit confirmation screen, where the activity of the selected compounds is re-tested under the same HTS conditions. Confirmed hits then progress to dose-response analysis, where the compound is tested across a range of concentrations to determine its potency, commonly expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value.

Validation assays are designed to be more physiologically relevant than the primary screen and may include:

Orthogonal Assays: Using a different assay technology or format to confirm the compound's activity on the same target, which helps to rule out technology-specific artifacts.

Selectivity and Counter-Screens: Testing the compound against related targets or other proteins to determine its specificity. For example, a compound identified as a kinase inhibitor would be screened against a panel of other kinases to assess its selectivity profile. researchgate.net

Cell-based Assays: Moving from a biochemical (target-based) assay to a cell-based model to confirm that the compound is active in a more complex biological environment. These assays can measure downstream cellular events, providing further evidence of the compound's mechanism of action. dovepress.com

This hierarchical screening approach ensures that resources are focused on the most promising compounds, filtering out undesirable candidates early in the discovery process. wellcomeopenresearch.org

Table 2: Hierarchical Screening and Validation Cascade

| Stage | Purpose | Typical Assays | Outcome |

| Primary Screen | Identify initial "hits" from a large library. | Single-concentration HTS assay. | A list of putative active compounds. |

| Hit Confirmation | Verify activity and eliminate initial false positives. | Re-testing hits in the primary assay format. | Confirmed active compounds. |

| Dose-Response | Determine compound potency. | 8- to 10-point concentration-response curves. | IC50 or EC50 values. |

| Secondary Assays | Validate mechanism and assess selectivity. | Orthogonal assays, counter-screens against related targets, initial cell-based assays. | Potency and selectivity profile. |

Application of Radioligand Binding Assay Techniques for Receptor Affinity

Radioligand binding assays are a robust and sensitive method considered the gold standard for quantifying the interaction between a ligand and its receptor. giffordbioscience.com These assays are crucial for determining the binding affinity of compounds like this compound for a specific receptor target. The technique uses a radioactively labeled ligand (radioligand) that binds to the receptor of interest.

There are three main types of radioligand binding assays:

Saturation Assays: These are performed by incubating a fixed amount of receptor preparation with increasing concentrations of a radioligand. This allows for the determination of the radioligand's dissociation constant (Kd), a measure of its affinity for the receptor, and the maximum number of binding sites (Bmax), which represents the receptor density in the tissue. giffordbioscience.comnih.gov

Competitive Binding Assays: These assays measure the ability of an unlabeled test compound (like this compound) to compete with a fixed concentration of a radioligand for binding to the receptor. As the concentration of the test compound increases, the amount of bound radioligand decreases. The data are used to calculate the IC50 of the test compound, which can then be converted to an inhibition constant (Ki) to provide a measure of its binding affinity. giffordbioscience.comnih.gov

Kinetic Assays: These experiments measure the rate at which a radioligand associates with (kon) and dissociates from (koff) the receptor over time. The ratio of these rates (koff/kon) provides an independent measure of the dissociation constant (Kd). giffordbioscience.com

For example, in a study of VUF10166, a piperazine-containing compound with structural similarities, a tritiated version ([³H]VUF10166) was used to characterize its binding to 5-HT₃A and 5-HT₃AB receptors. nih.gov Saturation and competition experiments revealed detailed information about the compound's affinity and binding characteristics at these different receptor subtypes. nih.gov A similar approach would be invaluable for characterizing the receptor affinity of this compound.

Table 3: Example Radioligand Binding Data for a Piperazine-Containing Ligand ([³H]VUF10166) at 5-HT₃ Receptors

| Receptor Subtype | Assay Type | Parameter | Value |

| 5-HT₃A | Saturation | Kd | 0.18 nM |

| Kinetic | Kd (from koff/kon) | 0.16 nM | |

| 5-HT₃AB | Saturation | Kd | 0.74 nM |

| Competition | Ki | 37 nM | |

| Data derived from a study on the structurally related compound VUF10166. nih.gov |

Spectroscopic and Spectrometric Methods for Structural Elucidation and Purity Assessment in Research (e.g., NMR, LC-MS, X-ray Diffraction for synthetic intermediates)

The unambiguous confirmation of a molecule's chemical structure and purity is paramount in chemical research and drug development. A combination of spectroscopic and spectrometric techniques is employed to characterize newly synthesized compounds like this compound and its synthetic intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating molecular structure.

¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule, allowing for the verification of its core structure.

For fluorinated compounds, ¹⁹F NMR is particularly valuable. The fluorine nucleus is highly sensitive, and its chemical shifts can provide unique insights into the electronic environment within the molecule, confirming the successful incorporation of the fluorine atom. nih.gov

Quantitative NMR (qNMR) can also be used as a primary method to determine the purity of a sample with high precision. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is essential for both purity assessment and structural confirmation.

Liquid Chromatography (LC) separates the components of a mixture, allowing for the detection of impurities. The purity of the target compound can be assessed by the relative area of its peak in the chromatogram.

Mass Spectrometry (MS) provides the mass-to-charge ratio (m/z) of the compound, which is used to confirm its molecular weight. High-resolution mass spectrometry (HRMS) can determine the molecular formula with very high accuracy. The combination of LC and MS is a rapid and effective method for identifying impurities and confirming the identity of the desired product. nih.gov

X-ray Diffraction: For crystalline materials, single-crystal X-ray diffraction provides the ultimate proof of structure. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding definitive information on bond lengths, bond angles, and stereochemistry. elsevierpure.com While it requires a suitable single crystal, it is an unparalleled method for the structural confirmation of key synthetic intermediates or the final compound. For instance, the crystal structure of a related compound, 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine, was unequivocally determined using this method, confirming its tautomeric form and intermolecular interactions in the solid state. elsevierpure.com

Table 4: Application of Analytical Techniques for Compound Characterization

| Technique | Information Provided | Application in Research |

| ¹H and ¹³C NMR | Carbon-hydrogen framework, connectivity of atoms. | Primary structure confirmation. |